molecular formula C32H30N4O4S B11555554 ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate

Cat. No.: B11555554
M. Wt: 566.7 g/mol
InChI Key: QDMWISHTUMXZCA-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and ester groups

Preparation Methods

The synthesis of ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their sequential reactions under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of amino and cyano groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano groups, converting them to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring and ester groups can undergo substitution reactions, where functional groups are replaced by others under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar compounds include other pyran derivatives and compounds with similar functional groups. For example:

    Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: Shares a similar pyran ring structure and functional groups.

    Phenyl boronic acid derivatives: Contain similar aromatic and functional group characteristics. The uniqueness of ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C32H30N4O4S

Molecular Weight

566.7 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(3-phenylmethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C32H30N4O4S/c1-5-38-32(37)29-27(18-41-31-25(15-33)20(3)19(2)21(4)36-31)40-30(35)26(16-34)28(29)23-12-9-13-24(14-23)39-17-22-10-7-6-8-11-22/h6-14,28H,5,17-18,35H2,1-4H3

InChI Key

QDMWISHTUMXZCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)OCC3=CC=CC=C3)C#N)N)CSC4=C(C(=C(C(=N4)C)C)C)C#N

Origin of Product

United States

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